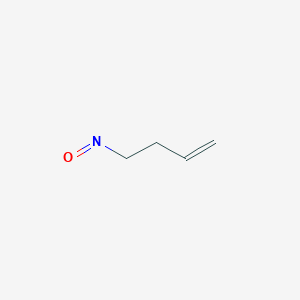

4-Nitrosobut-1-ene

Description

Structure

3D Structure

Properties

CAS No. |

919763-64-7 |

|---|---|

Molecular Formula |

C4H7NO |

Molecular Weight |

85.10 g/mol |

IUPAC Name |

4-nitrosobut-1-ene |

InChI |

InChI=1S/C4H7NO/c1-2-3-4-5-6/h2H,1,3-4H2 |

InChI Key |

HZZZPMINWIKBBH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCN=O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 4 Nitrosobut 1 Ene and Non Conjugated Nitrosoalkene Analogues

Methodologies for In Situ Generation of Labile Nitroso Species

The transient nature of many nitroso compounds necessitates their generation in the reaction mixture immediately before their intended use. Several key methods have been established for the in situ formation of these reactive species.

Dehydrohalogenation of α-Halooxime Precursors and Related Structures

The base-promoted dehydrohalogenation of α-halooximes is a cornerstone for the generation of nitrosoalkenes. nih.govpsu.edu This method is considered one of the most important for producing vinyl-nitroso compounds. nih.gov The process involves the elimination of a hydrogen halide from an α-halooxime using a base, leading to the formation of a C=C double bond conjugated with the nitroso group. uc.pt The resulting nitrosoalkenes are highly electrophilic and reactive intermediates. uc.pt

These in situ generated nitrosoalkenes are valuable in various cycloaddition reactions. For instance, they can participate in hetero-Diels-Alder reactions with dienes to form 1,2-oxazine derivatives. uc.ptresearchgate.net The reaction of in situ generated α-nitrosoalkenes with thioketones has been shown to yield 4H-1,5,2-oxathiazines with high regioselectivity. researchgate.net The choice of base and reaction conditions can be critical for the successful generation and subsequent trapping of the nitrosoalkene.

| Precursor Type | Reagent/Condition | Product Type | Ref |

| α-Halooximes | Base | Nitrosoalkenes | nih.govpsu.edu |

| α-Halooximes | Base, Pyrrole (B145914)/Indole (B1671886) | Dipyrromethanes/Bis(indolyl)methanes | uc.ptuc.pt |

| α-Halooximes | Base, Thioketones | 4H-1,5,2-oxathiazines | researchgate.net |

| α-Halooximes | Base, Dienes | 1,2-Oxazines | uc.ptresearchgate.net |

Oxidative Transformations of Primary Amines to Nitroso Derivatives

The oxidation of primary amines represents another viable route to nitroso compounds. However, controlling the oxidation to selectively yield the nitroso derivative without further oxidation to the nitro compound can be challenging. mdpi.comthieme-connect.de Various oxidizing agents have been employed for this transformation. For instance, 3-chloroperoxybenzoic acid has been used to oxidize 3-aminobenzamide (B1265367) to 3-nitrosobenzamide. nih.gov

Hydrogen peroxide in the presence of molybdenum catalysts has been shown to be an effective system for the selective N-oxidation of aromatic amines to their corresponding nitroso derivatives, with high conversion and selectivity. researchgate.net Other methods include the use of reagents like sodium perborate. mdpi.com The selectivity of the oxidation of amines is a significant consideration, as byproducts such as azoxy and nitro compounds can also be formed. mdpi.com

| Amine Substrate | Oxidizing System | Product | Ref |

| Aromatic Amines | H₂O₂ / Molybdenum Acetylide Oxo-Peroxo Complex | Nitroso Aromatics | researchgate.net |

| 3-Aminobenzamide | 3-Chloroperoxybenzoic Acid | 3-Nitrosobenzamide | nih.gov |

| Anilines | Sodium Perborate / Acetic Acid | Nitroarenes (with nitroso intermediates) | mdpi.com |

| Arylamines | HOF·MeCN complex | Nitro derivatives (via nitroso intermediates) | mdpi.com |

Nitrosation Reactions of Olefins and Dienes, Including Potential Formation of Dimeric Adducts

Direct nitrosation of carbon-carbon double bonds in olefins and dienes is a method to introduce the nitroso functionality. Reagents such as nitrosyl halides (e.g., nitrosyl chloride) and various oxides of nitrogen can add across the double bond. nih.gov The addition of nitrosyl chloride to alkenes is a useful approach for synthesizing C-nitroso compounds. nih.gov For example, the reaction of nitrosyl chloride with propadiene has been observed to produce a transient nitrosoalkene. nih.gov

The reaction of nitric oxide with dienes like chloroprene (B89495) and 2,3-dichlorobutadiene can yield dimeric nitroso compounds. nih.gov Similarly, the photochemical nitrosation of hydrocarbons using alkyl nitrites can lead to both cis- and trans-dimers of the nitrosoalkanes. nih.gov These dimeric forms are often more stable than the monomeric nitroso compounds. nih.govgoogle.com

Synthesis via Alkyl Nitrites and Related Reagents

Alkyl nitrites serve as versatile reagents for the synthesis of nitroso compounds. rsc.org They can be used in the nitrosation of ketones in the presence of an acid catalyst to form α-nitroso ketones. nih.gov For example, dimeric 3-methyl-3-nitroso-2-butanone can be prepared from 3-methyl-2-butanone (B44728) using an alkyl nitrite (B80452) and HCl. nih.gov

Furthermore, alkyl nitrites can be used to generate nitrosonium ions in situ. For instance, the reaction of ethyl nitrite with sulfur trioxide generates nitrosonium ethyl sulfate, which can then react with olefins and dienes. figshare.comacs.org This method provides a one-pot transformation of olefins into carbonyl compounds, proceeding through nitroso intermediates. figshare.comacs.org The reaction of alkyl nitrites with alkenes in the presence of titanium(IV) chloride can also lead to the formation of α-nitroso esters. nih.gov

Strategies for Controlled Isolation and Stabilization of Reactive Nitroso Compounds

The high reactivity of nitroso compounds, particularly nitrosoalkenes, often leads to spontaneous dimerization or polymerization, making their isolation challenging. google.comfrontiersin.org The monomeric forms are often intensely colored (blue or green) and can exist in equilibrium with colorless dimeric forms (azodioxy compounds). nih.govat.ua

Several strategies have been developed to enhance the stability and enable the isolation of these compounds:

Dimerization: The formation of cis- or trans-dimers is a common self-stabilization pathway. nih.govacs.org These dimers are generally more stable solids that can be stored at ambient temperatures. google.com

Steric Hindrance: Introducing bulky substituents near the nitroso group can sterically hinder dimerization and other decomposition pathways, allowing for the isolation of the monomeric form. researchgate.net

Lewis Acid Chelation: The stability of certain nitroso compounds, such as N-nitrosamides, can be significantly enhanced through chelation to a transition metal center, which acts as a Lewis acid. rsc.org

Intramolecular Hydrogen Bonding: In some cases, intramolecular hydrogen bonding can contribute to the stabilization of the molecule, as seen in certain Z-α-aminoacetophenone oximes. researchgate.net

Exploration of Chemo- and Regioselective Synthetic Pathways to 4-Nitrosobut-1-ene

The synthesis of a specific non-conjugated nitrosoalkene like this compound requires careful consideration of chemo- and regioselectivity. While direct synthetic routes to this compound are not extensively documented, principles from related syntheses can be applied.

A potential strategy could involve the selective functionalization of a suitable precursor. For example, the controlled addition of a nitrosating agent to 1,3-butadiene (B125203) would need to be highly regioselective to favor the formation of the 1,4-adduct, which could then potentially lead to this compound. However, such reactions often yield complex mixtures.

The hetero-Diels-Alder reaction offers a powerful tool for achieving regioselectivity. researchgate.netresearchgate.netmdpi.com By generating a nitrosoalkene in situ and reacting it with a suitable diene, a specific regioisomeric cycloadduct can be obtained. researchgate.net While this is more commonly applied to conjugated nitrosoalkenes, the principles of frontier molecular orbital theory that govern the regioselectivity of these reactions could be extended to design pathways for non-conjugated systems. mdpi.com

For instance, the reaction of a dienophile with a diene containing a latent nitroso functionality could be envisioned. Subsequent manipulation of the resulting cycloadduct could then unmask the nitroso group at the desired position. Catalyst-controlled reactions also offer a promising avenue for achieving high chemo- and regioselectivity in the synthesis of complex molecules, which could be adapted for the synthesis of specific nitrosoalkenes. nih.gov

Elucidation of Mechanistic Pathways in the Reactivity of 4 Nitrosobut 1 Ene

Intrinsic Reactivity of the Non-Conjugated Nitroso Moiety

The C-nitroso group (–NO) is a highly reactive functional group with a unique electronic structure. ontosight.ai In 4-Nitrosobut-1-ene, this group is attached to an sp³ hybridized carbon, classifying it as a nitrosoalkane. Its non-conjugated nature preserves the fundamental reactivity patterns characteristic of simple C-nitroso compounds.

The nitroso group exhibits significant electrophilic character, a property stemming from the electronegativity difference between the nitrogen and oxygen atoms. This polarity renders the nitrogen atom partially positive and susceptible to attack by nucleophiles. at.ua The reactivity of the nitroso function is often compared to that of a carbonyl group, with nucleophilic addition to the nitrogen atom being mechanistically similar to addition to an aldehyde. at.ua

A wide array of nucleophiles can react with the nitroso group. Carbon-centered nucleophiles, such as stabilized enolates (e.g., from diethyl malonate) and Grignard reagents, readily add to nitrosoalkenes to form substituted oximes or related adducts. psu.edubeilstein-journals.org Similarly, heteroatom nucleophiles, like those found in sulfur-containing biomolecules (e.g., cysteine), are known to target the electrophilic nitrogen of nitroso compounds. at.ua The general mechanism involves the attack of the nucleophile's electron pair on the nitrogen atom, leading to a diverse range of products depending on the specific nucleophile employed. at.ua

| Nucleophile Type | Example Reagent | General Product Type |

| Carbon Nucleophile | Diethyl Malonate Anion | α-(Dialkoxycarbonylmethyl)oxime |

| Carbon Nucleophile | Grignard Reagent (R-MgX) | N,N-Disubstituted Hydroxylamine (B1172632) |

| Heteroatom Nucleophile | Thiol (R-SH) | Sulfinamide derivative |

This table illustrates potential nucleophilic addition reactions at the nitroso group of this compound based on the known reactivity of C-nitroso compounds.

A hallmark of C-nitroso compounds is their strong propensity to dimerize, forming azodioxy compounds, also known as nitroso dimers. at.uaacs.org This process can be conceptualized as a "nucleophilic self-attack," where the nitrogen atom of one monomer molecule acts as a nucleophile, attacking the electrophilic nitrogen of a second monomer molecule. at.ua This dimerization is a reversible equilibrium. mdpi.com Monomeric nitrosoalkanes are typically blue or green, while their dimers are often colorless or yellowish, allowing the reaction to be followed visually in some cases. at.uaacs.orgmdpi.com

The resulting dimers can exist as two geometric isomers: cis (or Z) and trans (or E). acs.org For nitrosoalkanes, the trans-dimer is generally the more thermodynamically stable form. The equilibrium between monomer and dimer is influenced by factors such as temperature, solvent, and the steric bulk of the substituent on the nitroso carbon. acs.org While dimerization is the most common association, dinitroso compounds have the potential to undergo polymerization through the intermolecular formation of –N₂O₂– linkages. nih.gov

Table 1: Comparison of Bond Lengths in Monomeric vs. Dimeric Nitroso Compounds

| Bond | Monomeric Nitrosobenzene (B162901) (Å) | Dimeric Nitrosobenzene (Å) |

|---|---|---|

| N=O | 1.223 | 1.256 - 1.274 |

| C-N | 1.441 | 1.444 - 1.453 |

| N-N | N/A | 1.22 - 1.33 |

Data sourced from studies on nitrosobenzene, a representative nitroso compound, illustrating the change in bond lengths upon dimerization. at.uaacs.org These values provide a model for the expected changes in this compound upon dimerization.

The relatively weak C–N bond in nitroso compounds can undergo homolytic cleavage, particularly upon photolysis, to generate a carbon-centered radical and nitric oxide. at.uacdnsciencepub.com This reactivity is central to their extensive use as "spin traps" in the study of short-lived free radicals. wikipedia.orgtaylorandfrancis.com

The technique of spin trapping involves the covalent reaction of a highly reactive, short-lived radical with a spin trap (the nitroso compound) to form a much more stable and persistent radical, known as a spin adduct. wikipedia.orggoogle.com In the case of this compound, it would react with a radical (R•) to form a stable nitroxide radical adduct. This adduct can then be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. cdnsciencepub.comwikipedia.org The hyperfine coupling constants observed in the EPR spectrum of the spin adduct can provide information to identify the original trapped radical, R•. wikipedia.org Acyl nitroso compounds, which are structurally related, have also been shown to act effectively as spin traps for species like methyl radicals. tandfonline.com

Reactivity Profile of the Terminal Alkene Moiety

The terminal double bond in this compound undergoes addition reactions characteristic of alkenes. The primary mechanisms are electrophilic addition and radical addition, which typically yield different constitutional isomers.

Alkenes, being electron-rich due to their π-bond, readily undergo electrophilic addition reactions. byjus.com In the reaction of this compound with a protic acid like hydrogen bromide (HBr), the first step involves the attack of the alkene's π electrons on the electrophilic hydrogen atom. masterorganicchemistry.com This addition follows Markovnikov's rule, which states that the hydrogen adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. byjus.comucr.edu

This regioselectivity is explained by the formation of the more stable carbocation intermediate. msu.edu Protonation of the terminal carbon (C1) of this compound generates a secondary carbocation at C2, which is more stable than the primary carbocation that would form if protonation occurred at C2. masterorganicchemistry.com In the final step, the nucleophilic bromide ion (Br⁻) rapidly attacks the secondary carbocation to yield the final product, 5-bromo-1-nitrosobutane. masterorganicchemistry.com

In the presence of a radical initiator, such as peroxides or UV light, the addition of reagents like HBr to a terminal alkene proceeds via a free-radical mechanism. inflibnet.ac.in This pathway leads to anti-Markovnikov regioselectivity. ucalgary.ca

The reaction is initiated by the formation of a bromine radical (Br•) from HBr. The bromine radical then adds to the terminal carbon (C1) of the double bond in this compound. inflibnet.ac.in This addition occurs at the least substituted carbon to generate the more stable, secondary radical at C2. inflibnet.ac.in This radical intermediate then abstracts a hydrogen atom from another molecule of HBr, propagating the radical chain and forming the anti-Markovnikov product, 4-bromo-1-nitrosobutane. inflibnet.ac.inucalgary.ca A similar anti-Markovnikov addition of polyhalomethanes to terminal alkenes, known as the Kharasch addition, also proceeds through a radical mechanism. wikipedia.org

Table 2: Regioselectivity of HBr Addition to the Alkene Moiety

| Reaction Type | Conditions | Key Intermediate | Product | Regioselectivity |

|---|---|---|---|---|

| Electrophilic Addition | HBr (no peroxides) | Secondary Carbocation | 5-Bromo-1-nitrosobutane | Markovnikov |

| Radical Addition | HBr, Peroxides (ROOR) | Secondary Radical | 4-Bromo-1-nitrosobutane | anti-Markovnikov |

This table summarizes the different outcomes for the addition of HBr to the terminal alkene of this compound under different mechanistic conditions. masterorganicchemistry.comucalgary.ca

Cycloaddition Reactions (e.g., [2+2] Cycloadditions)

The nitroso group (–N=O) is a potent dienophile and enophile, and it also participates in various cycloaddition reactions. sioc-journal.cn While [4+2] cycloadditions are common, the nitroso group can also engage in [2+2] cycloadditions with specific partners. In the context of this compound, the nitroso moiety could theoretically undergo intermolecular [2+2] cycloaddition with electron-rich or strained alkenes. This reaction would lead to the formation of a four-membered 1,2-oxazetidine ring.

However, such reactions often face competition from other pathways, such as the hetero-Diels-Alder reaction if a suitable diene is present, or ene reactions. The literature on simple alkyl-nitroso compounds indicates that their cycloaddition profile is highly dependent on the reaction partner and conditions. For instance, competitive [4+2] and [3+2] cycloadditions have been observed when nitrosoalkenes react with the imino bond of bicyclic 1,2-oxazines. rsc.org While specific data on [2+2] cycloadditions involving this compound is scarce, the general reactivity of the nitroso group suggests this pathway is plausible with appropriately chosen reactants. sioc-journal.cn

Synergistic and Antagonistic Interplay Between Nitroso and Alkene Functionalities

The presence of both a nitroso group and an alkene within the same molecule introduces the possibility of intramolecular reactions, where the two groups can interact synergistically. The flexible butane (B89635) chain allows the molecule to adopt conformations where the nitroso group and the double bond are in close proximity, facilitating reactions that are entropically favored over their intermolecular counterparts. wikipedia.org

Intramolecular Ene Reactions of Functionalized Nitroso Compounds

One of the most significant intramolecular pathways available to this compound is the nitroso-ene reaction. The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the "ene") and a component with a multiple bond, known as the "enophile". wikipedia.orglibretexts.org In this case, the but-1-ene moiety serves as the ene component, and the electrophilic nitroso group acts as the enophile.

The reaction involves the transfer of an allylic hydrogen from C-3 of the butene chain to the oxygen atom of the nitroso group, with the concurrent formation of a new C-4 to N sigma bond and a shift of the double bond. This process results in the formation of a five-membered cyclic hydroxylamine. Intramolecular ene reactions are often facile due to a less negative entropy of activation compared to intermolecular versions. wikipedia.org The study of functionalized nitroso compounds has demonstrated their utility in intramolecular ene reactions to generate hydroxylamine derivatives, which can be further transformed into nitrones and trapped via 1,3-dipolar cycloadditions. core.ac.ukucl.ac.uk For this compound, this pathway represents a highly probable and synthetically valuable transformation. Based on established classifications, this would be a Type I intramolecular ene reaction. wikipedia.org

Through-Space Electronic Interactions and Their Consequences on Reactivity

Even without direct conjugation, functional groups can influence each other through space if the molecular conformation allows for sufficient orbital overlap. scielo.br In this compound, the lone pair orbitals on the nitrogen and oxygen atoms of the nitroso group can interact with the π-system of the alkene. These through-space interactions (TSI) are distinct from through-bond interactions and depend heavily on the molecule's geometry. rsc.org

Such interactions can affect the molecule's photophysical properties and its chemical reactivity. chemrxiv.orgmdpi.com For example, a through-space interaction between the nitroso group's lone pair and the alkene's π* antibonding orbital could potentially lower the energy barrier for certain reactions by pre-disposing the molecule towards a specific transition state geometry. While the stabilization offered by TSI is generally weaker than that from conjugation, it can play a crucial role in controlling reaction selectivity and rates, particularly in rigid or pre-organized systems. rsc.orgnih.gov In the flexible this compound, the impact of TSI would be conformation-dependent, but it could subtly influence the competition between intramolecular and intermolecular reaction pathways.

Comparative Analysis with Reactivity Patterns of Conjugated Nitrosoalkenes

The reactivity of this compound, an unconjugated system, is best understood by comparing it to conjugated nitrosoalkenes, where the nitroso group is directly attached to a C=C double bond. This conjugation dramatically alters the electronic properties and reactivity of the molecule.

Conjugated nitrosoalkenes are highly reactive intermediates that primarily act as electron-deficient heterodienes in inverse electron-demand hetero-Diels-Alder reactions or as acceptors in Michael additions. nih.govfrontiersin.orgfrontiersin.org The strong electrophilic character is distributed across the C=C-N=O system. In contrast, this compound features two largely independent functional groups: a typical alkene and an alkyl nitroso group. Its reactivity is characterized by the separate reactions of these groups (e.g., alkene addition, nitroso ene reaction) rather than the concerted reactivity of a conjugated system. For instance, while a conjugated nitrosoalkene like 3-nitrosobut-3-en-2-one readily undergoes hetero-Diels-Alder reactions, this compound cannot act as a heterodiene in the same manner. rsc.orgrsc.org

Hetero-Diels-Alder Cycloadditions in Conjugated Nitrosoalkene Systems

The hetero-Diels-Alder (HDA) reaction is a hallmark of conjugated nitrosoalkenes. nih.govnih.gov In these [4+2] cycloadditions, the nitrosoalkene typically acts as the heterodiene component, reacting with an electron-rich alkene (dienophile) to form a six-membered 5,6-dihydro-4H-1,2-oxazine ring. acs.orgnih.govresearchgate.net This reactivity has been extensively explored for the synthesis of a wide array of heterocyclic compounds. frontiersin.org

The versatility of this reaction is demonstrated by the wide range of dienophiles that can be employed, including simple alkenes, enol ethers, and even electron-rich heterocycles like pyrrole (B145914) and indole (B1671886). nih.govfrontiersin.orgresearchgate.net The reaction of phosphorylated nitroso alkenes with cyclic dienes, for example, affords HDA cycloadducts that can undergo subsequent aza-Cope rearrangement. nih.govacs.org In some cases, the nitrosoalkene can also act as a 2π dienophile component, reacting with a conventional diene like cyclopentadiene. acs.org This dual reactivity is a key feature of conjugated systems that is absent in the unconjugated this compound.

Regioselectivity and Stereoselectivity in Hetero-Diels-Alder Reactions

The HDA reactions of conjugated nitrosoalkenes are often characterized by high levels of regioselectivity and stereoselectivity, which are influenced by several factors including the substituents on both the diene and dienophile, as well as reaction conditions. beilstein-journals.orgnih.gov The regioselectivity is a critical aspect when unsymmetrical dienes or dienophiles are used. beilstein-journals.org Frontier Molecular Orbital (FMO) theory is frequently used to rationalize the observed outcomes, with reactions typically being controlled by the interaction between the HOMO of the electron-rich component and the LUMO of the electron-poor component (inverse electron-demand). frontiersin.orgresearchgate.net

For example, the reaction of ethyl nitrosoacrylate with electron-rich heterocycles like pyrrole and indole proceeds via an HDA pathway to yield open-chain oximes after ring-opening of the initial cycloadduct. nih.govfrontiersin.org The regioselectivity of these reactions is well-defined, with pyrrole undergoing alkylation at the 2-position and indole at the 3-position. frontiersin.org The stereoselectivity is also often high, with a preference for specific diastereomers, which can be controlled using chiral auxiliaries or catalysts. beilstein-journals.orgnih.gov

Table 1: Comparative Reactivity of this compound vs. Conjugated Nitrosoalkenes

| Feature | This compound (Unconjugated) | Conjugated Nitrosoalkene (e.g., Ethyl Nitrosoacrylate) |

|---|---|---|

| Primary Reactivity Mode | Independent reactions of alkene and nitroso groups | Concerted reactivity as a conjugated system |

| Dominant Cycloaddition | Intramolecular Ene Reaction | Intermolecular Hetero-Diels-Alder (HDA) |

| Role in HDA | Cannot act as a heterodiene | Acts as an electron-deficient heterodiene |

| Reaction with Indole | Expected to be slow; potential for N-alkylation or alkene addition | Rapid HDA reaction followed by ring-opening to give 3-alkylated indole nih.govfrontiersin.org |

| Key Intermediate | Cyclic hydroxylamine (from ene reaction) | 5,6-Dihydro-4H-1,2-oxazine (from HDA) acs.orgnih.gov |

Table 2: Regioselectivity in Hetero-Diels-Alder Reactions of Conjugated Nitrosoalkenes

| Nitrosoalkene | Dienophile | Major Product Type | Regioselectivity Control | Reference |

|---|---|---|---|---|

| Ethyl Nitrosoacrylate | Pyrrole | 2-Alkylated Open-Chain Oxime | FMO (LUMOdiene-HOMOdienophile) | nih.govfrontiersin.org |

| Ethyl Nitrosoacrylate | Indole | 3-Alkylated Open-Chain Oxime | FMO (LUMOdiene-HOMOdienophile) | nih.govfrontiersin.org |

| α-Nitrosostyrene | Cyclopentadiene | Bicyclic 1,2-Oxazine | Kinetic and Thermodynamic Control | rsc.org |

| Phosphorylated Nitrosoalkenes | Enol Ethers | 1,2-Oxazine Derivatives | Noncovalent Interactions | nih.gov |

Michael-Type Conjugate Additions of Conjugated Nitrosoalkenes

Conjugated nitrosoalkenes are potent Michael acceptors due to the electron-withdrawing nature of the nitroso group, which polarizes the C=C double bond and renders the β-carbon electrophilic. nih.govresearchgate.net They readily react with a range of nucleophiles, including carbon-based nucleophiles like stabilized enolates and electron-rich arenes, as well as various heteroatom nucleophiles. beilstein-journals.orgpsu.edu These reactions are synthetically valuable as they lead to the formation of α-substituted oximes, which are versatile precursors for more complex molecules. beilstein-journals.org

The general mechanism for the Michael addition to a conjugated nitrosoalkene involves the attack of a nucleophile on the β-carbon of the nitrosoalkene, which is typically generated in situ from an α-halo oxime precursor. psu.edu This addition is followed by protonation to yield the corresponding α-substituted oxime. psu.edu

Addition of Carbon Nucleophiles:

Stabilized enolates, such as those derived from malonic esters and β-ketoesters, are among the most extensively studied carbon nucleophiles in Michael additions to conjugated nitrosoalkenes. beilstein-journals.org Early work by Ohno and coworkers demonstrated the addition of diethyl malonate and acetylacetone (B45752) anions to cyclic nitrosoalkenes. beilstein-journals.org

The stereoselectivity of these additions is a critical aspect, particularly in the synthesis of natural products. beilstein-journals.org Research by Weinreb and coworkers has provided significant insights into the stereochemical outcomes of these reactions. For instance, the addition of C-substituted malonic esters to 4-tert-butylnitrosocyclohexene, generated from its corresponding O-TBS-α-chlorooxime, proceeds with high stereoselectivity, predominantly yielding the trans-isomers. beilstein-journals.orgnih.gov This outcome is attributed to the axial attack of the nucleophile on a half-chair conformation of the nitrosoalkene intermediate. nih.gov

In acyclic systems, the stereochemistry is also highly controlled. Studies on γ-chiral aldehyde-derived acyclic nitrosoalkenes have shown that the Michael-type conjugate additions of malonate enolates are highly stereoselective, leading exclusively to the anti products. nih.govacs.org

The following table summarizes representative examples of the Michael addition of carbon nucleophiles to conjugated nitrosoalkenes:

| Nitrosoalkene Precursor | Nucleophile | Product(s) | Yield (%) | Diastereomeric Ratio |

| 2-chloro-4-tert-butylcyclohexanone oxime | Diethyl malonate | trans- and cis-adducts | 85 | 19:1 |

| O-TBS-α-chloro-γ-methyldihydrocinnamaldehyde oxime | Diethyl malonate | anti-adduct | 78 | >99:1 |

| O-TBS-α-chloro-γ-methyldihydrocinnamaldehyde oxime | Diethyl methylmalonate | anti-adduct | 81 | >99:1 |

Data sourced from Weinreb and coworkers' studies on cyclic and acyclic nitrosoalkenes. nih.govnih.gov

Addition of Arenes:

Electron-rich aromatic and heteroaromatic compounds can also act as nucleophiles in Michael additions to conjugated nitrosoalkenes. beilstein-journals.org Gilchrist and Roberts demonstrated that highly electron-rich arenes react with nitrosoalkenes, generated from α-halooximes, to afford α-aryl-substituted oximes, often as a mixture of regioisomers in low to moderate yields. beilstein-journals.org

Addition of Phosphorus Nucleophiles:

A general method for the synthesis of α-phosphorus-substituted oximes involves the Michael addition of P-nucleophiles to conjugated nitrosoalkenes. acs.orgnih.gov This reaction has been successfully demonstrated with a variety of PH-containing compounds, including diphenylphosphine (B32561) oxide, diisopropyl phosphite, and phosphine-borane complexes. acs.orgnih.govresearchgate.net The conjugated nitrosoalkenes for these reactions are typically generated in situ from the corresponding nitrosoacetals. acs.orgresearchgate.net The resulting α-phosphorus-substituted oximes are valuable as ligands in catalysis and as precursors to β-aminophosphonates. acs.orgresearchgate.net

The table below provides examples of the Michael addition of P-nucleophiles to conjugated nitrosoalkenes:

| Nitrosoacetal Precursor | P-Nucleophile | Product | Yield (%) |

| 1-(Dimethoxymethyl)-1-nitrosoethane | Diphenylphosphine oxide | 2-(Diphenylphosphoryl)propan-1-one oxime | 75 |

| 1-(Dimethoxymethyl)-1-nitrosopropane | Diisopropyl phosphite | Diisopropyl (1-(hydroxyimino)propan-2-yl)phosphonate | 68 |

| 2-(Dimethoxymethyl)-2-nitrosobutane | Diphenylphosphine-borane complex | (1-(Hydroxyimino)-2-methylpropan-2-yl)(diphenyl)phosphine-borane | 55 |

Data sourced from the work of Naumovich et al. on the Michael addition of P-nucleophiles. acs.org

Advanced Spectroscopic and Analytical Methodologies for 4 Nitrosobut 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the chemical shifts, signal integrations, and coupling patterns, the connectivity of atoms can be established.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)2D NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling correlations, confirming which protons are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman).

Infrared (IR) Spectroscopy: The IR spectrum of 4-Nitrosobut-1-ene would be expected to show characteristic absorption bands for the N=O stretch of the nitroso group (typically around 1500-1620 cm⁻¹ for C-nitroso compounds), the C=C stretch of the alkene (around 1640 cm⁻¹), the =C-H stretching and bending vibrations (above 3000 cm⁻¹ and around 900-1000 cm⁻¹, respectively), and the C-H stretching and bending vibrations of the saturated part of the molecule.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond, being a non-polar functional group, would typically exhibit a strong Raman scattering signal. The N=O stretch would also be observable.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving chromophores. The this compound molecule contains two main chromophores: the carbon-carbon double bond (π → π* transitions) and the nitroso group (n → π* transitions). The conjugation between these groups would influence the wavelength of maximum absorption (λmax). Typically, the n → π* transition of the nitroso group appears as a weak absorption in the visible region (long wavelength), which could impart a blue or green color, while the π → π* transitions would occur at shorter wavelengths in the UV region.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule.

Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₄H₇NO, molecular weight: 85.11 g/mol ). Since it contains one nitrogen atom, its molecular ion peak would have an odd m/z value, consistent with the nitrogen rule.

Fragmentation Analysis: The molecular ion would undergo fragmentation, breaking into smaller, characteristic charged fragments. Expected fragmentation pathways would include the loss of the nitroso group (•NO), loss of ethene (C₂H₄) via a McLafferty-type rearrangement if applicable, and cleavage of the C-C bonds, leading to a unique fragmentation pattern that could be used to confirm the structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates and Paramagnetic Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable spectroscopic technique for the detection and characterization of chemical species that possess unpaired electrons, such as free radicals and paramagnetic metal complexes. cardiff.ac.uknih.gov This method is particularly valuable for studying transient radical intermediates that may be formed during chemical reactions involving compounds like this compound. researchgate.netbruker.com The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons instead of atomic nuclei. cardiff.ac.uk

In the context of this compound, EPR spectroscopy serves as a powerful tool for investigating its potential role as a spin trap. rsc.orgresearchgate.net Spin trapping is a technique where a short-lived, highly reactive radical reacts with a "spin trap" molecule to form a more stable and persistent radical adduct. researchgate.netciqtekglobal.com This resulting adduct, typically a nitroxide radical, can then be readily detected and characterized by EPR spectroscopy. rsc.orgciqtekglobal.com C-nitroso compounds, a class to which this compound belongs, are effective spin traps because the trapped radical directly attaches to the nitrogen atom of the nitroso group. This direct attachment significantly influences the EPR spectrum of the resulting nitroxide, often providing detailed information about the structure of the original transient radical through the analysis of hyperfine coupling constants. rsc.orgresearchgate.net

The analysis of the EPR spectrum of a spin adduct can reveal crucial information. The g-factor, hyperfine splittings, and linewidths are characteristic parameters that aid in the identification of the trapped radical species. nih.gov The hyperfine splitting, or hyperfine coupling, arises from the interaction of the unpaired electron's magnetic moment with the magnetic moments of nearby nuclei with non-zero spin (e.g., ¹⁴N, ¹H). libretexts.org The resulting splitting pattern and the magnitude of the hyperfine coupling constants (usually denoted as a) provide a fingerprint for the specific radical adduct, allowing for the identification of the trapped radical. libretexts.org

While specific EPR studies on this compound are not readily found in the surveyed literature, extensive research on analogous nitroso compounds, such as nitrosobenzene (B162901) and 2-methyl-2-nitrosopropane (B1203614) (MNP), provides a solid foundation for understanding the expected behavior of this compound in EPR studies. For instance, in a study involving nitrosobenzene, a broad three-line EPR spectrum with a nitrogen hyperfine coupling constant (aN) of 11.6 G was observed, which was attributed to radical adducts formed with unsaturated fatty acids. nih.gov

The table below presents representative hyperfine coupling constants for spin adducts formed from various radicals with nitroso spin traps, illustrating the type of data obtained from EPR spectroscopic analysis. It is important to note that these values are for analogous compounds and not for this compound itself.

| Spin Trap | Trapped Radical | Solvent | aN (G) | aH (G) |

| Nitrosobenzene | Phenylhydronitroxide | Tissue | 11.6 | - |

| Nitrosobenzene | Ferrocenylmethyl Radical Adduct | Dichloromethane/Toluene | 11.1 | - |

| 2-Methyl-2-nitrosopropane (MNP) | Cytidine Radical Adduct (pH 7) | Water | 15.2 | 2.5 |

| 2-Methyl-2-nitrosopropane (MNP) | Cytidine Radical Adduct (pH 3) | Water | 15.4 | 2.0 |

This table is generated based on data from analogous compounds to illustrate the type of information obtained from EPR spectroscopy. The data does not represent experimentally determined values for this compound.

The study of radical intermediates through EPR spin trapping is crucial for elucidating reaction mechanisms. For example, the detection of specific radical adducts can confirm the occurrence of homolytic bond cleavage or single-electron transfer steps in a reaction pathway. The kinetics of the formation and decay of these radical adducts can also be monitored by EPR, providing further insights into the reaction dynamics. rsc.org

Theoretical and Computational Chemistry Investigations of 4 Nitrosobut 1 Ene and Nitrosoalkene Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Density Functional Theory (DFT) is a mainstay in computational chemistry for investigating complex organic reactions due to its favorable balance of accuracy and computational cost. frontiersin.orgnumberanalytics.com For nitrosoalkenes, DFT studies are instrumental in mapping out the potential energy surfaces for various transformations, including cycloadditions and ene reactions. researchgate.netrsc.org

Researchers use DFT to calculate the energies of reactants, products, and, crucially, the transition states that connect them. researchgate.net This allows for the construction of detailed energy landscapes that reveal the kinetic and thermodynamic favorability of different reaction pathways. For instance, in the context of hetero-Diels-Alder reactions involving nitrosoalkenes, DFT calculations have shown that the mechanism is typically a concerted but highly asynchronous process. researchgate.net These studies can rationalize the observed regioselectivity by comparing the activation energies of competing pathways. frontiersin.orgsciforum.net For example, DFT can determine whether the reaction of 4-nitrosobut-1-ene with a diene would favor the formation of one regioisomer over another by calculating the respective energy barriers. frontiersin.org

Table 1: Illustrative DFT Findings for Nitrosoalkene Reactions

| Parameter Studied | Typical Finding | Significance |

|---|---|---|

| Reaction Mechanism | Concerted, asynchronous one-step mechanism for Diels-Alder reactions. researchgate.net | Elucidates that bond formations are not perfectly simultaneous, providing a nuanced view of the reaction coordinate. |

| Activation Energy (Ea) | Lower activation energy for the endo pathway compared to the exo pathway in cycloadditions. researchgate.net | Predicts and explains the stereochemical outcome of the reaction. |

| Regioselectivity | The favored product corresponds to the pathway with the lowest transition state energy. frontiersin.org | Allows for the prediction of the major regioisomer formed in reactions with unsymmetrical dienes. |

| Reaction Energetics | Most cycloaddition reactions are predicted to be highly exothermic. researchgate.net | Indicates that the formation of the cycloadduct is thermodynamically very favorable. |

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The energy difference (HOMO-LUMO gap) and the spatial distribution of these orbitals are key predictors of reactivity. frontiersin.orgnumberanalytics.com

In reactions involving nitrosoalkenes, FMO analysis is particularly useful for explaining the regioselectivity and the nature of the electronic demand. frontiersin.org For hetero-Diels-Alder reactions, it has been shown that they are typically controlled by the interaction between the LUMO of the nitrosoalkene (acting as the heterodiene) and the HOMO of the dienophile (the alkene or diene it reacts with). frontiersin.org The reaction is favored at the atoms where the interacting orbitals have the largest coefficients. frontiersin.org FMO theory provides a qualitative, yet powerful, framework that complements the quantitative results from DFT calculations. imperial.ac.uk

Table 2: Example FMO Analysis for a Nitrosoalkene Cycloaddition

| Interacting Orbitals | Energy Gap (Illustrative) | Conclusion |

|---|---|---|

| HOMO (Dienophile) - LUMO (Nitrosoalkene) | ~8.0 eV frontiersin.org | Dominant Interaction: The smaller energy gap indicates this is the primary interaction controlling the reaction (Normal-electron-demand Diels-Alder). |

| HOMO (Nitrosoalkene) - LUMO (Dienophile) | ~14.0 eV frontiersin.org | Minor Interaction: The larger energy gap suggests this interaction contributes much less to the overall reaction pathway. |

A critical aspect of studying reaction mechanisms computationally is the precise localization of the transition state (TS), which is a first-order saddle point on the potential energy surface. molcas.org A TS structure represents the highest energy point along the minimum energy path between reactants and products. molcas.org Computational algorithms are used to find these unstable structures.

Once a candidate transition state is located, its validity must be confirmed. This is done by performing an Intrinsic Reaction Coordinate (IRC) calculation. uni-muenchen.descm.com An IRC analysis involves mapping the minimum energy path downhill from the transition state in both the forward and reverse directions. molcas.orguni-muenchen.de A true transition state must connect the reactants on one side with the desired products on the other. frontiersin.orgmolcas.org This procedure ensures that the located energy barrier is indeed for the reaction of interest. For complex potential energy surfaces, such as those involving competing reaction pathways or bifurcations, IRC calculations are essential for a correct interpretation of the mechanism. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of a single molecule or a small interacting set, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. wikipedia.orgnih.gov By solving Newton's equations of motion for a system of particles, MD provides a dynamic view of molecular behavior. wikipedia.org

For a flexible molecule like this compound, MD simulations would be invaluable for:

Conformational Analysis: Exploring the different spatial arrangements (conformers) of the molecule and the energy barriers between them. This includes rotation around the C2-C3 single bond (leading to s-cis and s-trans conformers relative to the diene system) and rotation around the C4-N bond.

Intermolecular Interactions: Simulating how multiple this compound molecules interact with each other in a condensed phase or in solution. MD can reveal tendencies for aggregation, the formation of transient dimers, and the preferred orientation of molecules relative to one another, which are precursors to dimerization and polymerization reactions. nih.govrsc.org

MD simulations require a "force field," a set of parameters that defines the potential energy of the system based on the positions of its atoms. wikipedia.org These force fields can be derived from quantum mechanical calculations to ensure accuracy. frontiersin.org

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV/Vis Absorption Maxima)

Computational chemistry is widely used to predict spectroscopic properties, which can aid in the identification and characterization of novel or transient compounds. nih.govresearchgate.net DFT and other quantum methods can calculate the magnetic shielding around atomic nuclei, which can then be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov Similarly, by calculating the energy difference between the ground electronic state and various excited states, it is possible to predict the absorption maxima (λ_max) in a UV/Vis spectrum. arxiv.org

For this compound, these predictive calculations would be crucial. Since the compound is likely unstable, obtaining experimental spectra could be challenging. Theoretical predictions can provide a benchmark for what to look for in an experimental setting or confirm the identity of a product in a reaction mixture. Machine learning techniques are also emerging as a powerful tool to predict spectra with high accuracy at a lower computational cost. researchgate.netresearchgate.net

Table 3: Hypothetical Predicted Spectroscopic Data for this compound (Note: These are illustrative values based on typical ranges for similar functional groups and are not from a specific calculation on this molecule.)

| Spectroscopy Type | Parameter | Predicted Value (Illustrative) | Associated Structural Feature |

|---|---|---|---|

| ¹H-NMR | Chemical Shift (δ) | 5.0-6.5 ppm | Vinylic Protons (-CH=CH₂) |

| ¹H-NMR | Chemical Shift (δ) | ~4.5 ppm | Methylene Protons (-CH₂-NO) |

| ¹³C-NMR | Chemical Shift (δ) | 115-140 ppm | Vinylic Carbons (C1, C2) |

| ¹³C-NMR | Chemical Shift (δ) | ~70-80 ppm | Carbon Bearing Nitroso Group (C4) |

| UV/Vis | λ_max (n→π*) | ~650-750 nm | N=O Chromophore (Blue Color) |

| UV/Vis | λ_max (π→π*) | ~220-250 nm | Butadiene & Nitroso System |

Theoretical Studies on Dimerization, Polymerization, and Rearrangement Processes

C-nitroso compounds are well-known for their propensity to undergo dimerization to form azodioxy compounds. researchgate.net They can also participate in polymerization and rearrangement reactions. researchgate.netfrontiersin.orgscielo.org.mx Theoretical studies are essential for understanding the competition between these pathways.

By calculating the activation energies for each potential process—dimerization, polymerization initiation, and rearrangement (e.g., to an oxime)—computational models can predict the most likely fate of this compound under various conditions. For instance, DFT calculations could compare the energy barrier for the bimolecular dimerization reaction versus an intramolecular rearrangement. Studies have shown that dimerization can be a highly favorable process for nitroso compounds. researchgate.netnih.gov Theoretical investigations can also model the step-wise process of polymerization, providing insight into the chain growth mechanism.

Strategic Applications in Organic Synthesis and Novel Functionalized Derivatives Development

Leveraging 4-Nitrosobut-1-ene as a Key Building Block in Advanced Organic Synthesis

The principal transformations involving this compound include:

Hetero-Diels-Alder Reactions: The nitroso group acts as a "superdienophile" with conjugated dienes to form six-membered heterocycles.

Intramolecular Ene Reactions: The inherent proximity of the alkene ("ene") and the nitroso group ("enophile") facilitates cyclization to form five-membered rings. ucl.ac.uk

Tautomerization: The presence of an α-hydrogen allows for rearrangement to the corresponding oxime, providing access to a different class of compounds.

Nucleophilic Additions: The electrophilic nitrogen atom of the nitroso group is susceptible to attack by various nucleophiles, leading to hydroxylamine (B1172632) derivatives.

These core reactions position this compound as a strategic precursor for introducing nitrogen and oxygen functionalities into organic molecules in a controlled manner.

Directed Synthesis of Diverse Nitrogen- and Oxygen-Containing Heterocyclic Systems

The construction of heterocyclic frameworks is a cornerstone of synthetic chemistry, as these motifs are prevalent in pharmaceuticals and natural products. mdpi.comnih.govnih.gov this compound provides direct and efficient routes to several important heterocyclic cores.

Hetero-Diels-Alder Cycloadditions: As a highly reactive dienophile, the nitroso group of this compound participates readily in [4+2] cycloaddition reactions, also known as hetero-Diels-Alder reactions, with a wide range of conjugated dienes. wikipedia.org This reaction typically proceeds under mild conditions and provides a direct pathway to substituted 3,6-dihydro-1,2-oxazines. The butenyl side chain remains intact on the nitrogen atom, offering a site for subsequent functionalization. nih.gov

| Diene Reactant | Product (3,6-Dihydro-1,2-oxazine Derivative) |

| 1,3-Butadiene (B125203) | 2-(But-3-en-1-yl)-3,6-dihydro-1,2-oxazine |

| Isoprene | 2-(But-3-en-1-yl)-4-methyl-3,6-dihydro-1,2-oxazine |

| (E,E)-2,4-Hexadiene | 2-(But-3-en-1-yl)-3,6-dimethyl-3,6-dihydro-1,2-oxazine |

Intramolecular Nitroso-Ene Reaction: Perhaps the most significant application of this compound in heterocycle synthesis is its participation in an intramolecular nitroso-ene reaction. pku.edu.cn In this transformation, the terminal alkene acts as the ene component, and the nitroso group serves as the enophile. The reaction proceeds through a cyclic transition state to yield a 5-membered heterocyclic product, specifically a substituted 1-hydroxy-pyrrolidine derivative. This cyclization is a powerful method for constructing the pyrrolidine ring system with concomitant installation of an N-hydroxy group. nih.gov

| Reaction Type | Reactant | Key Transformation | Product |

| Intramolecular Nitroso-Ene | This compound | Ene reaction between C=C and N=O groups | 1-Hydroxy-2-methylenepyrrolidine |

Preparation of Functionalized Oxime and Hydroxylamine Derivatives with Unique Substitution Patterns

Beyond heterocycles, this compound is a precursor to valuable acyclic functional groups, namely hydroxylamines and oximes. google.comnih.gov

Hydroxylamine Derivatives: As established, the intramolecular nitroso-ene reaction of this compound directly produces a cyclic hydroxylamine, 1-hydroxy-2-methylenepyrrolidine. pku.edu.cn Furthermore, intermolecular reactions with various "ene" partners can generate a diverse array of acyclic hydroxylamine derivatives. For example, reaction with an alkene like 2,3-dimethyl-2-butene would yield the corresponding N-allyl-hydroxylamine. These hydroxylamine products are versatile intermediates, capable of further oxidation to nitrones for 1,3-dipolar cycloadditions or serving as nucleophiles. researchgate.net

Oxime Derivatives: C-nitroso compounds that possess at least one hydrogen atom on the adjacent carbon (the α-carbon) can undergo tautomerization to form the more stable oxime isomer. This compound, while having its nitroso group at the 4-position, can be considered in equilibrium with its tautomer if generated from a suitable precursor. More directly, related nitrosoalkanes readily isomerize. The principle remains a fundamental reaction of the nitroso functional group. Classically, oximes are prepared by condensing carbonyl compounds with hydroxylamine, but pathways involving nitroso intermediates offer alternative synthetic strategies. researchgate.netresearchgate.netgoogle.com

| Compound Type | Structure | Method of Formation from this compound or related principles |

| Nitroso Compound | C=C-C-C-N=O | Starting Material |

| Cyclic Hydroxylamine | (Five-membered ring with N-OH and exocyclic C=C) | Intramolecular Ene Reaction |

| Acyclic Oxime | C=C-C=N-OH | Tautomerization (Isomerization) |

Development of Stereoselective Synthetic Methodologies Utilizing this compound as a Chiral Auxiliary or Precursor

The development of methods to control stereochemistry is a paramount goal in organic synthesis. This compound and its derivatives can be employed in stereoselective reactions, acting either as a chiral precursor or in conjunction with a chiral auxiliary or catalyst. masterorganicchemistry.com

Asymmetric Synthesis of Chiral Precursors: The cycloaddition and ene reactions involving this compound create new stereocenters. For instance, the hetero-Diels-Alder reaction with a substituted diene can generate multiple chiral centers in the resulting oxazine ring. By employing a chiral Lewis acid catalyst that coordinates to the nitroso group, the facial selectivity of the diene's approach can be controlled, leading to the preferential formation of one enantiomer of the product. nih.gov This strategy transforms the achiral this compound into a valuable, enantioenriched chiral building block.

Utilization as a Chiral Auxiliary: In a different approach, a chiral auxiliary can be temporarily incorporated into the this compound molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For example, if the synthesis begins with a chiral, enantiomerically pure alcohol to form the butene backbone, the resident stereocenter can influence the diastereoselectivity of the intramolecular nitroso-ene cyclization. After the key stereodefining step, the auxiliary portion of the molecule can be cleaved, yielding an enantiomerically enriched product while potentially allowing for the recovery of the auxiliary. scielo.org.mxresearchgate.net This principle is a well-established strategy for asymmetric synthesis.

| Stereoselective Strategy | Description | Example Application |

| Chiral Catalyst | An external chiral Lewis acid or organocatalyst coordinates to the nitroso group, creating a chiral environment that directs the approach of the reacting partner. beilstein-journals.org | Enantioselective Hetero-Diels-Alder reaction between this compound and 1,3-butadiene. |

| Chiral Auxiliary | A chiral moiety is covalently attached to the this compound precursor. This internal chirality directs the stereochemical outcome of a subsequent intramolecular reaction. | Diastereoselective intramolecular nitroso-ene cyclization of a this compound derivative containing a stereocenter on the carbon backbone. |

Q & A

Q. Basic Research Focus

- Spectroscopic Methods :

- NMR : Use ¹³C NMR to identify carbon environments near the nitroso group (δ ~140–160 ppm for nitrosylated carbons).

- UV-Vis : Monitor λmax shifts to assess conjugation effects between the nitroso group and the alkene .

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and confirms geometric isomerism, if present .

- Computational Modeling : Employ DFT calculations (e.g., B3LYP/6-31G*) to predict electronic transitions and compare with experimental data .

How should researchers address contradictions in reported thermodynamic stability data for this compound?

Advanced Research Focus

Discrepancies in stability data often arise from variations in experimental setups. To resolve these:

- Replicate Conditions : Reproduce studies using identical solvents, temperatures, and purity standards.

- Control for Decomposition : Track degradation byproducts via time-resolved mass spectrometry .

- Meta-Analysis : Conduct a scoping review of literature (e.g., Arksey & O’Malley framework) to identify methodological biases or instrumentation limitations .

- Statistical Validation : Apply ANOVA to compare datasets and isolate variables contributing to instability .

What strategies can optimize the storage and handling of this compound to prevent degradation?

Q. Basic Research Focus

- Inert Atmosphere : Store under argon or nitrogen to inhibit oxidation.

- Light Sensitivity : Use amber glassware or UV-opaque containers to block photolytic cleavage of the N=O bond .

- Temperature : Keep samples at –20°C; avoid freeze-thaw cycles.

- Stability Monitoring : Perform periodic GC-MS checks to quantify degradation rates .

How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

Q. Advanced Research Focus

- Kinetic Profiling : Measure rate constants under varying concentrations and temperatures to distinguish between radical and polar pathways.

- Isotopic Tracers : Introduce ¹⁵N-labeled nitroso compounds to track nitrogen migration during cycloaddition or rearrangement reactions .

- Quenching Experiments : Use radical scavengers (e.g., TEMPO) to test for intermediate radical species .

- Computational Validation : Compare experimental activation energies with those derived from transition-state modeling .

What are the best practices for integrating literature data into a study on this compound’s reactivity?

Q. Advanced Research Focus

- Systematic Reviews : Follow PRISMA guidelines to aggregate and critique existing studies, prioritizing peer-reviewed journals over non-academic sources .

- Data Harmonization : Normalize reported reaction yields and conditions (e.g., solvent polarity, catalyst loading) to enable cross-study comparisons .

- Contradiction Logs : Document conflicting findings in a table, annotating possible causes (e.g., impurity interference, instrumentation variance) .

How should researchers design experiments to evaluate this compound’s environmental or biological impacts?

Q. Advanced Research Focus

- Ecotoxicity Assays : Use OECD guidelines to assess biodegradability and aquatic toxicity (e.g., Daphnia magna LC50 tests).

- Metabolic Profiling : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites via LC-HRMS .

- QSAR Modeling : Predict bioactivity using quantitative structure-activity relationship models based on nitroso compound databases .

What methodologies are recommended for resolving spectral overlaps in this compound’s characterization?

Q. Basic Research Focus

- 2D NMR : Employ HSQC or COSY to disentangle overlapping proton and carbon signals.

- Deconvolution Software : Apply algorithms like MestReNova to isolate peaks in complex mixtures .

- Synchrotron Techniques : Utilize high-resolution FTIR or XAS for enhanced signal clarity in congested spectral regions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.